molecular formula C9H17NO4 B14365319 Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate CAS No. 92827-46-8

Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate

Cat. No.: B14365319
CAS No.: 92827-46-8
M. Wt: 203.24 g/mol
InChI Key: SLZURKVRHKLFST-UHFFFAOYSA-N
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Description

Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate is an organic compound with the molecular formula C9H17NO4. It is a derivative of butenoic acid and is characterized by the presence of a dimethoxyethylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate typically involves the reaction of acetoacetates with aqueous ammoniaThe reaction is carried out at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate exerts its effects involves interactions with specific molecular targets. The dimethoxyethylamino group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2,2-dimethoxyethyl)(methoxycarbonyl)amino]-2-hydroxypropanoate
  • Methyl 3-[(2,2-dimethoxyethyl)(2-methoxy-2-oxoethyl)amino]-2-hydroxypropanoate

Uniqueness

Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate is unique due to its specific structural features, such as the presence of the dimethoxyethylamino group. This structural uniqueness imparts distinct reactivity and properties compared to similar compounds.

Properties

CAS No.

92827-46-8

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 3-(2,2-dimethoxyethylamino)but-2-enoate

InChI

InChI=1S/C9H17NO4/c1-7(5-8(11)12-2)10-6-9(13-3)14-4/h5,9-10H,6H2,1-4H3

InChI Key

SLZURKVRHKLFST-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)NCC(OC)OC

Origin of Product

United States

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